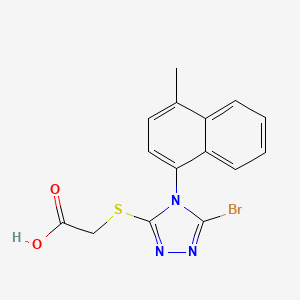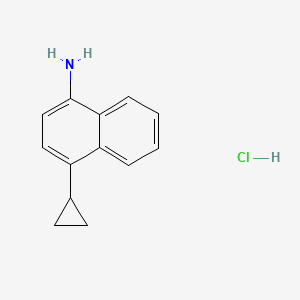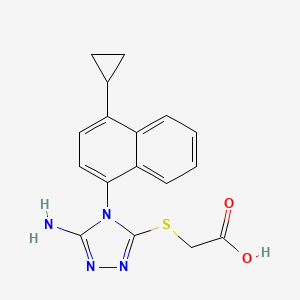
Darifenacin N-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Darifenacin N-Oxide is a potential impurity found in commercial preparations of the muscarinic acetylcholine receptor (mAChR) antagonist darifenacin . It is a degradation product formed under oxidative conditions .
Molecular Structure Analysis
The molecular formula of Darifenacin N-Oxide is C28H30N2O3 . Unfortunately, the exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
Darifenacin N-Oxide has a molecular weight of 442.55 . It is a solid and is soluble in DMSO . The other physical and chemical properties are not provided in the search results.Scientific Research Applications
Zinc Oxide Nanostructured-Based Sensors for Voltammetric Determination
A 2022 study describes the use of zinc oxide nanostructures as redox mediators in voltammetric sensors for the determination of darifenacin (DFC). These sensors showed efficient catalytic activity towards DFC's electrooxidation, particularly the oxidation of its nitrogen atom. This approach provided precise DFC quantification in biological samples and pharmaceutical formulations, offering an alternative to traditional spectrophotometric methods (Al-Qahtani et al., 2022).
Blockage of Cholinergic Signaling in Colorectal Adenocarcinoma
In 2021, research highlighted darifenacin's potential in treating colorectal cancer. The study focused on the blockade of muscarinic M3 acetylcholine receptor (M3R) signaling in colorectal cancer cells using darifenacin. It was found that darifenacin reduced tumor cell survival and proliferation, disrupted key signaling pathways, and inhibited tumor growth in vivo. M3R was expressed in most clinical colorectal cancer samples, making darifenacin an attractive drug candidate for CRC therapy (Hering et al., 2021).
Effects on Voltage-Gated K+ Channels in Coronary Arterial Smooth Muscle Cells
Darifenacin's impact on vascular ion channels, specifically voltage-gated K+ (Kv) channels, was explored in a 2020 study. The research showed that darifenacin inhibited Kv currents in rabbit coronary arteries in concentration- and use-dependent manners. This finding is significant for understanding the broader implications of darifenacin beyond its primary use, potentially influencing vascular contractility and coronary blood flow (Seo et al., 2020).
Noninvasive Evaluation of Brain Muscarinic Receptor Occupancy
A 2010 study utilized positron emission tomography (PET) to evaluate darifenacin's binding to muscarinic receptors in the rat brain. The study revealed that darifenacin, unlike other antimuscarinic agents such as oxybutynin, did not significantly bind to brain muscarinic receptors, reducing potential CNS side effects. This noninvasive approach provides valuable insights into the CNS safety profile of antimuscarinic agents like darifenacin (Yoshida et al., 2010).
Mechanism of Action
The mechanism of action of Darifenacin, the parent compound of Darifenacin N-Oxide, is well-documented. Darifenacin selectively antagonizes the muscarinic M3 receptor . M3 receptors are involved in contraction of human bladder and gastrointestinal smooth muscle, saliva production, and iris sphincter function . The mechanism of action of Darifenacin N-Oxide is not explicitly mentioned in the search results.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Darifenacin N-Oxide involves the oxidation of Darifenacin using a suitable oxidizing agent.", "Starting Materials": [ "Darifenacin", "Oxidizing agent" ], "Reaction": [ "Add Darifenacin to a reaction vessel", "Add the oxidizing agent to the reaction vessel", "Stir the reaction mixture at a suitable temperature for a specific period", "Isolate the product by filtration or any suitable separation technique", "Purify the product by recrystallization or any suitable purification technique", "Characterize the product using suitable analytical techniques" ] } | |
CAS RN |
1391080-40-2 |
Molecular Formula |
C28H30N2O3 |
Molecular Weight |
442.55 |
Purity |
> 95% |
quantity |
Milligrams-Grams |
synonyms |
Darifenacin Impurity C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












